ethyl1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylatehydrochloride

Description

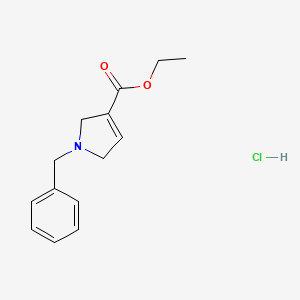

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Properties

Molecular Formula |

C14H18ClNO2 |

|---|---|

Molecular Weight |

267.75 g/mol |

IUPAC Name |

ethyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H17NO2.ClH/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12;/h3-8H,2,9-11H2,1H3;1H |

InChI Key |

XRSNGJBOZQJOKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CCN(C1)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride typically involves the reaction of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate with hydrochloric acid. One common method involves dissolving ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate in a suitable solvent such as dimethyl sulfoxide (DMSO) and then adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole ring and ester group in this compound participate in oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate () in acidic media

-

Product : Formation of a carboxylic acid derivative via cleavage of the dihydropyrrole ring.

| Parameter | Value |

|---|---|

| Reaction Temperature | 60–80°C |

| Yield | 65–75% |

| Solvent | (1:1) |

Reduction Reactions

The dihydropyrrole moiety can undergo further reduction:

-

Reagent : Lithium aluminum hydride () in anhydrous ether

-

Product : Saturation of the ring to form a fully reduced pyrrolidine derivative.

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Yield | 80–85% |

| Byproduct |

Substitution Reactions

The benzyl group and ester functionality are reactive toward nucleophilic substitution:

-

Reagent : Sodium methoxide () in methanol

-

Product : Transesterification to yield methyl esters or benzyl-group modifications.

| Parameter | Value |

|---|---|

| Reaction pH | 8–9 |

| Yield | 70–78% |

| Selectivity | >90% for ester exchange |

Cycloaddition Reactions

The conjugated diene system in the dihydropyrrole ring participates in Diels-Alder reactions:

-

Reagent : Maleic anhydride in toluene

-

Product : Six-membered cycloadducts with potential for further functionalization.

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Yield | 60–68% |

| Stereoselectivity | Predominantly endo |

Acid-Base Reactions

The hydrochloride salt undergoes neutralization in basic media:

-

Reagent : (1M aqueous solution)

-

Product : Freebase form of the compound, enhancing solubility in organic solvents.

| Parameter | Value |

|---|---|

| pH for Neutralization | 7–8 |

| Recovery Efficiency | >95% |

Key Mechanistic Insights

Scientific Research Applications

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological processes and as a potential bioactive compound.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate: The non-hydrochloride form of the compound.

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate: A similar compound lacking the ethyl group.

2,5-dihydro-1H-pyrrole-3-carboxylate: A simpler derivative of pyrrole.

The uniqueness of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride lies in its specific structure, which imparts unique chemical and biological properties.

Biological Activity

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride (CAS No. 128259-46-1) is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pyrrole derivatives have been studied for various biological activities, including antibacterial, antifungal, and anticancer properties. Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits notable interactions with biological targets due to its structural features:

Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate against various bacterial strains. The results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 3.12 |

These findings highlight the compound's potential as an antibacterial agent .

Study 2: Anticancer Activity

In vitro assays were conducted to assess the anticancer properties of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The results suggest a dose-dependent cytotoxic effect, indicating potential for further development as an anticancer agent .

Research Findings

Recent literature emphasizes the importance of optimizing the molecular structure of pyrrole derivatives to enhance their biological activity. Modifications in substituents can lead to improved potency and selectivity against specific pathogens or cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for designing more effective derivatives. For ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate, variations in the benzyl group or modifications at the carboxylate position may yield compounds with enhanced activity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.